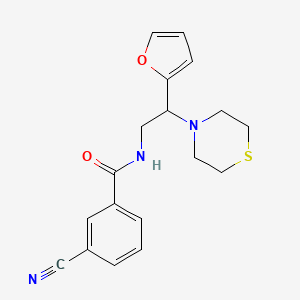

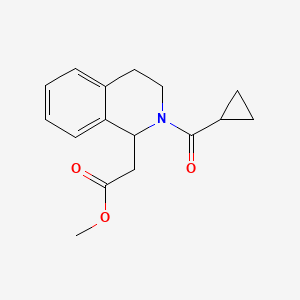

3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide, also known as CFTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFTM is a thiomorpholine derivative that has been synthesized and studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Reactivity

3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is part of a broader class of compounds studied for their unique chemical reactivity and potential in various applications, including organic synthesis, photovoltaic materials, and sensing technologies. While specific studies on this compound are scarce, insights can be drawn from research on similar compounds.

Chemical Synthesis and Modifications

Research indicates that compounds with cyano and furan functionalities undergo interesting chemical transformations. For example, tertiary cyanopropargylic alcohols can react with thiophene-2-carboxylic and benzo[b]thiophene-2-carboxylic acids under specific conditions to afford furanones, which can then be hydrolyzed to give corresponding amides (Malkina et al., 2013). This reaction pathway could be relevant for synthesizing related compounds, including this compound.

Photovoltaic Properties

The incorporation of furan and cyano functionalities into organic dyes has been explored for their potential in dye-sensitized solar cells (DSSCs). Compounds containing benzo[b]furan donor, thiophene-conjugated bridge, and cyano acrylic acid acceptor exhibit significant solar-to-electric conversion efficiencies, highlighting the relevance of these functional groups in developing efficient photovoltaic materials (Jung et al., 2007).

Sensing Technologies

Benzamide derivatives, especially those incorporating cyano and naphthalen-1-yl groups, have been synthesized and shown to exhibit colorimetric sensing of fluoride anions. This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, which could potentially be applied or explored in derivatives like this compound for specific sensing applications (Younes et al., 2020).

Properties

IUPAC Name |

3-cyano-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c19-12-14-3-1-4-15(11-14)18(22)20-13-16(17-5-2-8-23-17)21-6-9-24-10-7-21/h1-5,8,11,16H,6-7,9-10,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZSFNPQHVKVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one](/img/structure/B2935971.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2935972.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935974.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2935976.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2935980.png)

![N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2935984.png)

![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)